



Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Foslinanib

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Compound of Interest			
Compound Name:	Foslinanib		
Cat. No.:	B607536	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (also known as CVM-1118) is a novel, orally bioavailable small molecule with demonstrated anti-cancer properties.[1] It is a phosphoric ester derivative of 2-phenyl-4-quinolone.[2] In vivo, Foslinanib is rapidly metabolized to its active form, CVM-1125.[3] Contrary to initial assumptions targeting common receptor tyrosine kinases, the primary mechanism of action for Foslinanib and its active metabolite is the inhibition of the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[2][4] Inhibition of TRAP1 by CVM-1125 disrupts mitochondrial function, leading to apoptosis and cell cycle arrest at the G2/M phase.[3][4] Furthermore, Foslinanib has been shown to inhibit vasculogenic mimicry (VM), a process co-opted by aggressive tumors to form their own vascular networks, which is associated with metastasis and drug resistance.[1][4]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of **Foslinanib** using a standard colorimetric assay. The provided methodologies and data presentation are intended to guide researchers in the accurate evaluation of this compound's anti-proliferative effects.

Data Presentation

The cytotoxic effects of **Foslinanib** and its active metabolite, CVM-1125, have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a



measure of the compound's potency, is summarized in the table below.

Cell Line	Cancer Type	IC50 (nM) of Foslinanib (CVM- 1118)	IC50 (nM) of CVM- 1125
A549	Non-small cell lung cancer	< 50	< 50
DU-145	Prostate cancer	< 50	< 50
HT-29	Colorectal cancer	< 50	< 50
MDA-MB-231	Breast cancer	< 50	< 50
MDA-MB-435	Melanoma	< 50	< 50
Mia PaCa-2	Pancreatic cancer	< 50	< 50
NCI-ADR-RES	Ovarian cancer (drug- resistant)	< 50	< 50
SK-N-MC	Neuroblastoma	< 50	< 50
U118MG	Glioblastoma	< 50	< 50

Data sourced from Shen et al., 2023.[4]

Experimental Protocols

This section outlines a detailed methodology for determining the in vitro cytotoxicity of **Foslinanib** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials and Reagents:

- Cell Lines: A panel of human cancer cell lines (e.g., A549, HT-29, MDA-MB-231).
- Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.



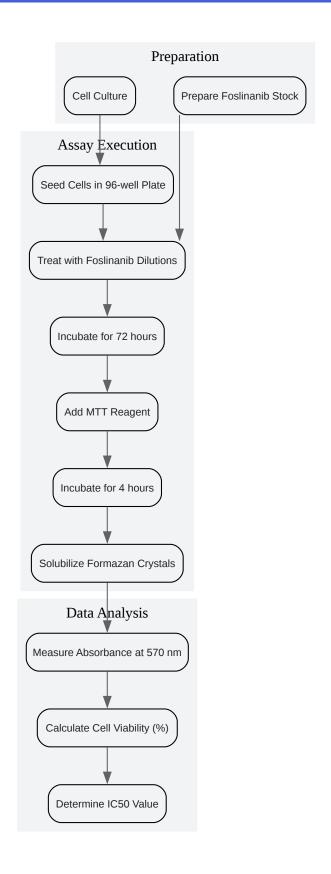




- Foslinanib (CVM-1118): Synthesized or commercially procured.
- Dimethyl Sulfoxide (DMSO): For dissolving **Foslinanib**.
- MTT Reagent: 5 mg/mL stock solution in sterile PBS.
- Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5]
- 96-well flat-bottom cell culture plates.
- Humidified incubator (37°C, 5% CO2).
- Multichannel pipette.
- Microplate reader.

Experimental Workflow:

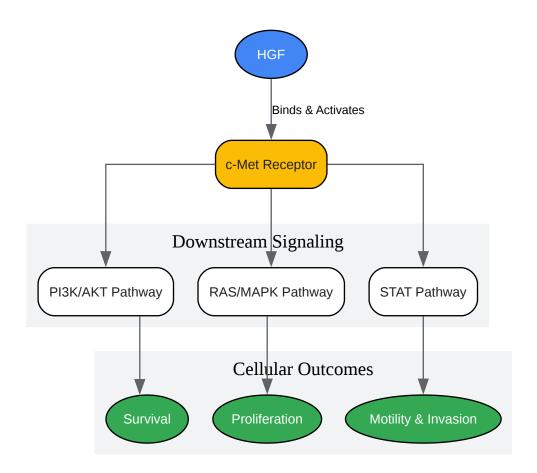




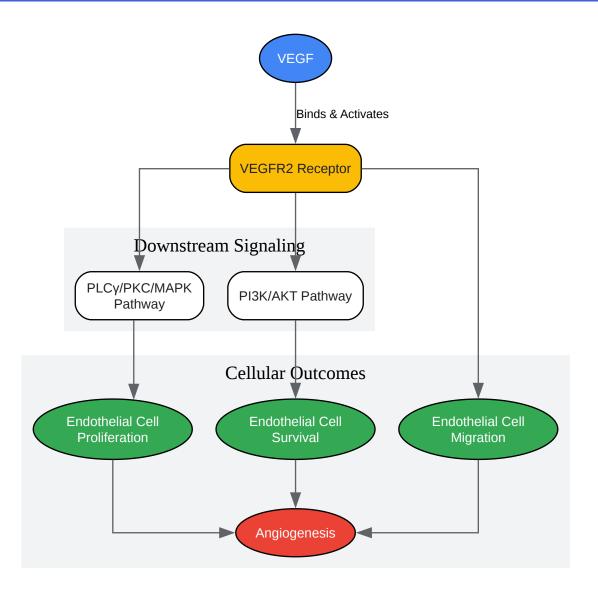












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